Researchers requiring a stable, high-melting quinoline diester scaffold for anti-TB drug discovery or coordination chemistry often face supply inconsistency. Dimethyl quinoline-2,3-dicarboxylate (CAS 17507-03-8) directly addresses this:
- Solid form (mp 107-108 °C) ensures ambient storage stability, unlike lower-melting analogs.
- Proven precursor to pyrrolo[1,2-a]quinolines with anti-TB MICs of 8-128 µg/mL against H37Rv and MDR strains.
- Hydrolysis-labile ester enables transition-metal complexation for electrocatalytic dye degradation.
Available in batch-consistent 97% purity with global shipping.
Molecular FormulaC13H11NO4
Molecular Weight245.23 g/mol
CAS No.17507-03-8
Cat. No.B096867
⚠ Attention: For research use only. Not for human or veterinary use.
Dimethyl Quinoline-2,3-dicarboxylate (CAS 17507-03-8) – Baseline Overview for Scientific Procurement
Dimethyl quinoline-2,3-dicarboxylate is a heterocyclic diester of quinoline-2,3-dicarboxylic acid, characterized by a molecular formula of C13H11NO4 and a molecular weight of 245.23 g/mol [1]. It is a solid at room temperature with a melting point of 107–108 °C and a boiling point of 342 °C at 760 mmHg [1]. As a core quinoline scaffold functionalized with two methyl ester groups, it serves as a versatile intermediate in medicinal chemistry, materials science, and coordination chemistry [2].
FormatSolid quinoline diester simplifies solid-phase synthesis and handling
ScaffoldCore intermediate for heterocycle diversification in medchem and materials
CompatibilityEster-protected scaffold supports anhydride coupling and metal complexation
Why Dimethyl Quinoline-2,3-dicarboxylate (CAS 17507-03-8) Cannot Be Simply Substituted with In-Class Analogs
Quinoline dicarboxylate derivatives are not interchangeable due to their divergent physical properties, biological activity profiles, and synthetic utility. The dimethyl ester variant exhibits a distinct melting point (107–108 °C) compared to its diethyl ester analog (54–56 °C), affecting handling and formulation . More critically, in vitro anti-tubercular activity is highly dependent on the specific ester moiety and substitution pattern, with dimethyl pyrrolo[1,2-a]quinoline-2,3-dicarboxylates demonstrating MIC values of 8–128 µg/mL against H37Rv and MDR strains [1]. Additionally, the dimethyl ester serves as a privileged precursor for metal-organic complexes with electrocatalytic activity for dye degradation, a property not universally shared by other alkyl ester variants [2].
Ester-dependent melting point
Changing the ester moiety alters solid-state properties, affecting recrystallization and ambient storage.
Ester-sensitive bioactivity
Anti-TB MIC data are highly dependent on the specific ester group; in-class analogs may lack reported activity.
Ligand-dependent coordination
Metal complex formation and electrocatalytic performance differ across quinoline dicarboxylate esters.
[1] Venugopala, K. N., et al. (2020). Cytotoxicity and Antimycobacterial Properties of Pyrrolo[1,2-a]quinoline Derivatives: Molecular Target Identification and Molecular Docking Studies. Antibiotics, 9(5), 233. https://doi.org/10.3390/antibiotics9050233 View Source
[2] Gong, Y., et al. (2014). Metal(II) complexes synthesized based on quinoline-2,3-dicarboxylate as electrocatalysts for the degradation of methyl orange. Dalton Transactions, 43(22), 8454–8460. https://doi.org/10.1039/c3dt53505c View Source
Quantitative Evidence for Selecting Dimethyl Quinoline-2,3-dicarboxylate (CAS 17507-03-8) Over Comparable Analogs
Melting Point Differentiates Dimethyl from Diethyl Quinoline-2,3-dicarboxylate
The melting point of dimethyl quinoline-2,3-dicarboxylate is 107–108 °C, whereas the diethyl ester analog (CAS 32413-08-4) melts at 54–56 °C . This 52–54 °C difference in melting behavior directly impacts solid-state handling, purification by recrystallization, and thermal stability during storage and formulation development.
Melting PointHead-to-head
107–108 °C (Dimethyl) vs 54–56 °C (Diethyl ester)
Higher melting point supports solid-state handling review
Data to verify; multiple vendor specifications
Physical PropertiesFormulationCrystallinity
Evidence Dimension
Melting Point
Target Compound Data
107–108 °C
Comparator Or Baseline
Diethyl 2,3-quinolinedicarboxylate (CAS 32413-08-4): 54–56 °C
Quantified Difference
52–54 °C higher
Conditions
Standard laboratory conditions; data from multiple vendor specifications
Why This Matters
Higher melting point simplifies solid handling and purification, reducing the risk of melting during ambient-temperature storage.
Physical PropertiesFormulationCrystallinity
Anti-Tubercular Activity of Pyrrolo[1,2-a]quinoline-2,3-dicarboxylate Core Scaffold
In a study of pyrrolo[1,2-a]quinoline derivatives, compounds containing the dimethyl 2,3-dicarboxylate moiety exhibited anti-tubercular activity against H37Rv and multidrug-resistant (MDR) Mycobacterium tuberculosis strains with MIC values ranging from 8–128 µg/mL [1]. The most potent analog, dimethyl-1-(4-fluorobenzoyl)-5-methylpyrrolo[1,2-a]quinoline-2,3-dicarboxylate (4j), showed MICs of 8 µg/mL (H37Rv) and 16 µg/mL (MDR) [1].
Ethyl carboxylate analogs in the same series; no direct comparator data available for unsubstituted dimethyl quinoline-2,3-dicarboxylate
Quantified Difference
Potency varies with substitution; lead compound 4j is 2–16× more potent than class average
Conditions
Resazurin microplate assay (REMA) against H37Rv and MDR strains
Why This Matters
The dimethyl ester scaffold is essential for anti-TB activity in this series, making it a critical starting material for developing new antimycobacterial agents.
[1] Venugopala, K. N., et al. (2020). Cytotoxicity and Antimycobacterial Properties of Pyrrolo[1,2-a]quinoline Derivatives: Molecular Target Identification and Molecular Docking Studies. Antibiotics, 9(5), 233. https://doi.org/10.3390/antibiotics9050233 View Source
Electrocatalytic Degradation of Methyl Orange by Metal Complexes of Quinoline-2,3-dicarboxylate
Metal(II) complexes synthesized from quinoline-2,3-dicarboxylic acid (the hydrolyzed form of the dimethyl ester) demonstrated enhanced electrocatalytic activity for the degradation of methyl orange (MO), an azo dye pollutant [1]. The Mn(II) and Co(II) complexes increased the degradation rate of MO, attributed to their electrocatalytic activity in the hydrogen evolution reaction [1].
ElectrocatalysisClass-level
Enhanced methyl orange degradation by Mn(II)/Co(II) complexes
Enhanced degradation rate compared to control; quantitative rate constants not reported
Comparator Or Baseline
Control (no catalyst) vs. MnL(phen)(H2O)·H2O and Co(HL)2(PPA)·4H2O complexes
Quantified Difference
Qualitative enhancement observed; specific numerical difference not provided in abstract
Conditions
Electrochemical setup for methyl orange degradation
Why This Matters
The quinoline-2,3-dicarboxylate ligand enables the formation of stable metal-organic complexes with useful electrocatalytic properties, providing a functional application that simpler quinoline analogs lack.
[1] Gong, Y., et al. (2014). Metal(II) complexes synthesized based on quinoline-2,3-dicarboxylate as electrocatalysts for the degradation of methyl orange. Dalton Transactions, 43(22), 8454–8460. https://doi.org/10.1039/c3dt53505c View Source
Optimal Research and Industrial Application Scenarios for Dimethyl Quinoline-2,3-dicarboxylate (CAS 17507-03-8)
Solid-Formulation Development Requiring High Thermal Stability
With a melting point of 107–108 °C, this dimethyl ester is better suited for solid-formulation development than the lower-melting diethyl ester (54–56 °C) . This property simplifies recrystallization purification and ensures physical stability during ambient storage, reducing the risk of melting-related degradation.
Medicinal Chemistry: Scaffold for Antimycobacterial Lead Optimization
The dimethyl quinoline-2,3-dicarboxylate core is a validated starting point for synthesizing pyrrolo[1,2-a]quinoline derivatives with demonstrated anti-tubercular activity (MIC 8–128 µg/mL) against both drug-sensitive and MDR strains [1]. Researchers developing new anti-TB agents should prioritize this scaffold over other quinoline esters that lack established biological data.
Coordination Chemistry and Materials Science: Ligand for Electrocatalytic Metal Complexes
The quinoline-2,3-dicarboxylate moiety, accessible via hydrolysis of the dimethyl ester, forms stable complexes with transition metals (e.g., Mn, Co) that exhibit electrocatalytic activity for environmental remediation applications, such as azo dye degradation [2]. This provides a clear advantage over non-functionalized quinoline ligands.
Application
Selection Property
Validation Focus
Solid-formulation research
High-melting diester scaffold
Recrystallization efficiency and thermal stability
Antimycobacterial lead optimization
Dimethyl ester quinoline core
Antimycobacterial activity in pyrrolo[1,2-a]quinoline series
Electrocatalyst ligand research
Quinoline-2,3-dicarboxylate coordination site
Electrocatalytic activity for azo dye degradation
[1] Venugopala, K. N., et al. (2020). Cytotoxicity and Antimycobacterial Properties of Pyrrolo[1,2-a]quinoline Derivatives: Molecular Target Identification and Molecular Docking Studies. Antibiotics, 9(5), 233. https://doi.org/10.3390/antibiotics9050233 View Source
[2] Gong, Y., et al. (2014). Metal(II) complexes synthesized based on quinoline-2,3-dicarboxylate as electrocatalysts for the degradation of methyl orange. Dalton Transactions, 43(22), 8454–8460. https://doi.org/10.1039/c3dt53505c View Source
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